molecular formula C14H22FN5 B11733763 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11733763
M. Wt: 279.36 g/mol
InChI Key: STWNGIDMZZFWQM-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole with 3-methyl-1-propyl-1H-pyrazole in the presence of a suitable amine. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient and consistent production of the compound on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H22FN5/c1-3-6-20-11-13(12(2)17-20)9-16-10-14-4-7-19(18-14)8-5-15/h4,7,11,16H,3,5-6,8-10H2,1-2H3

InChI Key

STWNGIDMZZFWQM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=NN(C=C2)CCF

Origin of Product

United States

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